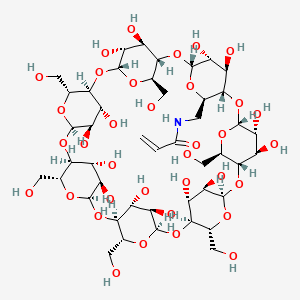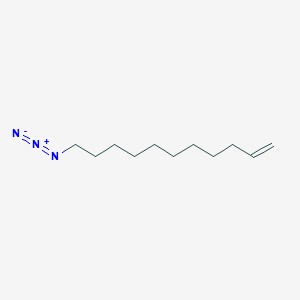
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
Übersicht
Beschreibung
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7HCl2F2NO4 and a molecular weight of 271.99 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalyst selection.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), this compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amino derivative.
Reduction Reactions: Reduction of the nitro group yields the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is not well-documented. its chemical structure suggests that it may interact with biological molecules through:
Electrophilic Substitution: The presence of electron-withdrawing groups (nitro, chloro, and fluoro) makes the compound an electrophile, which can react with nucleophiles in biological systems.
Redox Reactions: The nitro group can undergo redox reactions, potentially affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: A compound with similar halogen and nitro functionalities.
3,5-Dichloro-2,6-difluoro-4-pyridinol: Another compound with similar halogen substitutions.
Eigenschaften
IUPAC Name |
5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F2NO4/c8-2-1-3-6(16-7(10,11)15-3)5(4(2)9)12(13)14/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKMJYFBIBLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














